10-[3-(4-Methylpiperazin-1-yl)propyl]phenothiazin-2-amine

HIV immunology Dendritic cell immunotherapy T cell proliferation assay

10-[3-(4-Methylpiperazin-1-yl)propyl]phenothiazin-2-amine, also designated aminoperazine (APR), is a synthetic phenothiazine derivative with the molecular formula C20H26N4S and a molecular weight of 354.51 g/mol. It belongs to the piperazine-substituted phenothiazine class but is structurally distinguished from clinically established phenothiazine antipsychotics by the presence of a primary amine (-NH₂) substituent at the 2-position of the tricyclic phenothiazine core.

Molecular Formula C20H26N4S
Molecular Weight 354.5 g/mol
CAS No. 367274-46-2
Cat. No. B3051874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-[3-(4-Methylpiperazin-1-yl)propyl]phenothiazin-2-amine
CAS367274-46-2
Molecular FormulaC20H26N4S
Molecular Weight354.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)N
InChIInChI=1S/C20H26N4S/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24/h2-3,5-8,15H,4,9-14,21H2,1H3
InChIKeyVXBFLPZYWPBRFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-[3-(4-Methylpiperazin-1-yl)propyl]phenothiazin-2-amine (Aminoperazine, CAS 367274-46-2): Chemical Identity and Research-Grade Procurement Context


10-[3-(4-Methylpiperazin-1-yl)propyl]phenothiazin-2-amine, also designated aminoperazine (APR), is a synthetic phenothiazine derivative with the molecular formula C20H26N4S and a molecular weight of 354.51 g/mol [1]. It belongs to the piperazine-substituted phenothiazine class but is structurally distinguished from clinically established phenothiazine antipsychotics by the presence of a primary amine (-NH₂) substituent at the 2-position of the tricyclic phenothiazine core [2]. First reported by Lu et al. (2001), APR was identified as a cationic amphiphilic molecule possessing a bulky hydrophobic phenothiazine core and a nitrogen-linked lateral positive chain [1]. The compound is indexed under MeSH Supplementary Concept C439689 and carries the CAS registry number 367274-46-2 [2].

Why Perazine, Trifluoperazine, or Chlorpromazine Cannot Substitute for 10-[3-(4-Methylpiperazin-1-yl)propyl]phenothiazin-2-amine in Immunomodulatory Research


Although 10-[3-(4-Methylpiperazin-1-yl)propyl]phenothiazin-2-amine (APR) shares the phenothiazine scaffold and the 3-(4-methylpiperazin-1-yl)propyl side chain with the antipsychotic agent perazine, the addition of a single 2-amino substituent fundamentally redirects its biological activity profile from dopamine D2 receptor antagonism toward dendritic cell (DC)-mediated immunomodulation [1]. In direct comparative experiments, perazine (PT) and chlorpromazine (CPZ) showed minimal to no enhancement of T cell survival, whereas APR achieved a 10- to 25-fold increase in HIV-infected T cell survival at 1 nM [1]. Generic substitution with any other phenothiazine—whether perazine (unsubstituted at C2), trifluoperazine (2-CF₃), or chlorpromazine (2-Cl)—would fail to replicate APR's immunomodulatory activity because the 2-NH₂ group alters both the molecular electrostatic surface and hydrogen-bonding capacity (1 H-bond donor, 5 H-bond acceptors; XlogP = 3.9) relative to perazine (0 H-bond donors, 3 H-bond acceptors) . This physicochemical divergence translates into a mechanistically distinct interaction with DCs that is absent in the comparator compounds [1].

Quantitative Differentiation Evidence for 10-[3-(4-Methylpiperazin-1-yl)propyl]phenothiazin-2-amine (Aminoperazine) Versus Closest Analogs


Direct Head-to-Head Comparison of T Cell Survival Enhancement: Aminoperazine (APR) vs. Perazine vs. Chlorpromazine in HIV-Infected Primary T Cell Cultures

In a direct comparative experiment using primary human T cells co-cultured with dendritic cells (DCs), aminoperazine (APR) at 1 nM produced a 10- to 25-fold increase in survival of in vitro HIV-infected T cells, restoring survival to levels comparable with uninfected cells. In contrast, perazine (PT) showed less than a 1-fold effect (<1-fold) on normal T cell survival and chlorpromazine (CPZ) showed less than a 5-fold effect on HIV-infected T cell survival; both were described as having 'only a minor, if any effect' [1]. APR also increased T cell survival in samples from six HIV-infected patients by a mean of ≥3-fold (range 1- to 5-fold), with the magnitude of increase inversely correlated with the patient's CD4 count (p < 0.01) [1].

HIV immunology Dendritic cell immunotherapy T cell proliferation assay Phenothiazine comparative pharmacology

Anti-HIV Activity: Proviral DNA and Viral RNA Suppression by APR in DC-Expanded CD8+ T Cell Co-Cultures

In CD4+ T cell and gag-sensitized DC-expanded T cell co-cultures, APR (1 nM) enhanced the suppression of HIV. In the absence of APR, proviral HIV DNA decreased by 1 log10 (p < 0.01) and supernatant HIV RNA decreased by 2 log10 (p < 0.001). In the presence of APR, proviral HIV DNA decreased by 2 log10 (p < 0.001) and supernatant HIV RNA decreased by 3 log10 (p < 0.001) [1]. This demonstrates that APR provides an additional 1 log10 reduction in both proviral DNA and viral RNA beyond the effect achieved by DC-mediated T cell expansion alone.

HIV antiviral assay Proviral DNA quantification Viral RNA suppression CD8+ CTL activity

Cytokine Modulation Profile: APR Reduces Pro-Inflammatory Cytokines in HIV-Infected Patient T Cell Cultures at Day 14

At day 14 of culture, APR (1 nM) significantly reduced multiple pro-inflammatory and immunoregulatory cytokines in HIV-infected patient T cell assays compared to medium control. Statistically significant reductions (p < 0.01) were observed for: IL-1β (from 77.6 ± 65.2 to undetectable), IL-1Ra (from 1736 ± 934 to 27 ± 16 pg/mL), IL-6 (from 1669 ± 489 to 64 ± 45 pg/mL), IL-10 (from 73 ± 68 to undetectable), IL-12 (from 149 ± 106 to undetectable), and IFN-γ (from 5.7 ± 3.2 to 1.3 ± 1.1 ng/mL) [1]. The percentage of apoptotic T cells decreased from 20.6% ± 8.4% to 10.1% ± 7.3% in the presence of APR [1].

Cytokine profiling HIV immunopathogenesis Anti-inflammatory phenotype T cell cytokine secretion

Effective Concentration Range and Potency: APR Activity at 0.1–100 nM with Peak at 1 nM in DC-T Cell Co-Cultures

APR enhanced DC-driven T cell proliferation across a broad effective concentration range of 0.1 to 100 nM, with peak response at 1 nM [1]. This sub-nanomolar to low nanomolar potency range is notably lower than the concentrations required for dopamine D2 receptor antagonism by classic phenothiazine antipsychotics. For comparison, perazine binds the D2 receptor with a Ki of approximately 1.8 nM [2], while trifluoperazine inhibits D2 with an IC50 of 1.1 nM , but neither compound demonstrates the DC-mediated immunomodulatory activity observed with APR at comparable or lower concentrations.

Dose-response relationship Potency benchmarking DC-based assay Phenothiazine concentration range

Physicochemical Differentiation: Hydrogen Bonding Capacity and Lipophilicity of APR Distinguish It from Perazine and Trifluoperazine

The 2-amino substituent on APR confers a distinct physicochemical signature compared to its closest structural analogs. APR (C20H26N4S, MW 354.51) possesses 1 hydrogen bond donor (HBD) and 5 hydrogen bond acceptors (HBA), with a calculated XlogP of 3.9 . In contrast, perazine (C20H25N3S, MW 339.50) has 0 HBD and 3 HBA [1], while trifluoperazine (C21H24F3N3S, MW 407.49) has 0 HBD and 5 HBA with a higher logP of approximately 4.9 [2]. The presence of the 2-NH₂ group in APR introduces a hydrogen bond donor capability absent in both perazine and the 2-CF₃ analog, potentially affecting interactions with biological membranes and protein targets involved in DC activation.

Drug-likeness parameters Hydrogen bond donor/acceptor ratio Lipophilicity comparison Structure-property relationships

Mechanism of Action: Soluble DC-Derived Factor-Mediated Immunomodulation Distinguishes APR from Dopamine D2 Receptor Antagonists

The immunomodulatory activity of APR was demonstrated to be mediated through soluble factors released by dendritic cells (DCs) in the presence of activated T cells, rather than through direct dopamine receptor blockade [1]. When T cells were physically separated from DCs by a filter, the increase in T cell survival was partial but still observed, confirming a soluble mediator mechanism. Supernatants from DCs cultured with activated T cell lysate in the presence of APR (1 nM) increased T cell survival by 2-fold (normal T cells) and 5-fold (HIV-infected T cells) [1]. This mechanism is fundamentally different from that of perazine, trifluoperazine, and chlorpromazine, which exert their primary pharmacological effects through direct antagonism of dopamine D2 receptors and other aminergic receptors [2].

Dendritic cell biology Soluble factor signaling Immunomodulatory mechanism Cationic amphiphilic drug

Evidence-Based Research Application Scenarios for 10-[3-(4-Methylpiperazin-1-yl)propyl]phenothiazin-2-amine (Aminoperazine)


HIV Vaccine Adjuvant Research: Enhancing Dendritic Cell-Driven CD8+ T Cell Responses

APR is uniquely suited as a small-molecule adjuvant candidate for HIV vaccine studies. The compound's demonstrated ability to increase DC-driven HIV gag-p24-specific CD8+ T cell proliferation and anti-HIV cytotoxic activity, resulting in a 3 log10 reduction in supernatant viral RNA (p < 0.001), provides a quantitative foundation for its use in ex vivo DC-based vaccine protocols [1]. At a working concentration of 1 nM, APR can be incorporated into DC maturation and antigen presentation assays to evaluate enhanced CTL priming against HIV antigens. This application is not replicable with perazine or trifluoperazine, which lack DC-mediated immunomodulatory activity [1].

Immunodeficiency and Immune Reconstitution: Tool Compound for DC Functional Restoration Studies

APR's ability to increase T cell survival in samples from immunocompromised HIV patients (mean ≥3-fold increase, inversely correlated with CD4 count, p < 0.01) [1] positions it as a research tool for studying DC functional restoration in immunodeficiency settings. Researchers investigating immune reconstitution following antiretroviral therapy or in primary immunodeficiency disorders can employ APR at 0.1–100 nM to probe whether DC-mediated T cell support can be pharmacologically enhanced. The compound's mechanistic profile—acting through DC-derived soluble factors rather than direct T cell receptor stimulation—makes it particularly valuable for dissecting DC-intrinsic versus T cell-intrinsic defects [1].

Phenothiazine Structure-Activity Relationship (SAR) Studies: Probing the 2-Amino Substituent Effect on Immunomodulation vs. Dopamine Antagonism

For medicinal chemistry programs seeking to decouple phenothiazine-associated dopamine D2 antagonism from immunomodulatory activity, APR serves as a critical SAR probe. The compound demonstrates that replacing the 2-H (perazine), 2-Cl (chlorpromazine), or 2-CF₃ (trifluoperazine) substituents with a 2-NH₂ group shifts the biological readout from dopamine receptor blockade to DC-dependent T cell immunomodulation [1]. Its distinct physicochemical properties (1 HBD, 5 HBA, XlogP 3.9) provide a reference point for designing novel phenothiazine derivatives with retained or improved immunomodulatory activity and reduced CNS dopaminergic effects.

Cytokine Network Modulation: Investigating APR's Multi-Cytokine Suppressive Signature in Chronic Immune Activation Models

The observation that APR reduces multiple pro-inflammatory cytokines (IL-1β, IL-6, IL-10, IL-12, IFN-γ, and IL-1Ra) to undetectable or near-undetectable levels at day 14 of culture, while simultaneously reducing T cell apoptosis (from 20.6% to 10.1%) [1], supports its use as a tool compound for studying cytokine network modulation in models of chronic immune activation. Researchers can employ APR at 1 nM in DC-T cell co-culture systems to investigate the interplay between DC-derived factors and T cell cytokine production, with potential translational relevance to conditions characterized by persistent immune activation, including HIV infection and certain autoimmune disorders [1].

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